4-[(4-Ethylbenzyl)oxy]-2-fluoro-1,1'-biphenyl
Description
Structural Characterization of 4-[(4-Ethylbenzyl)oxy]-2-fluoro-1,1'-biphenyl
IUPAC Nomenclature and Molecular Formula Analysis
The compound is systematically named 4-[(4-ethylphenyl)methoxy]-2-fluoro-1-phenylbenzene , reflecting its substitution pattern. The molecular formula is C₂₁H₁₉FO , with a molecular weight of 306.4 g/mol .
| Property | Value |
|---|---|
| IUPAC Name | 4-[(4-ethylphenyl)methoxy]-2-fluoro-1-phenylbenzene |
| Molecular Formula | C₂₁H₁₉FO |
| Molecular Weight | 306.4 g/mol |
| CAS Registry Number | 477846-75-6 |
| Synonyms | 4-[(4-ethylphenyl)methoxy]-2-fluoro-1-phenylbenzene, AKOS005075881 |
Key Structural Features :
Crystallographic Data and Conformational Studies
While direct crystallographic data for this compound is unavailable in the provided sources, related fluorinated biphenyls provide insights into conformational trends. For example:
- Difluorinated biphenyls (e.g., 3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl) exhibit monoclinic symmetry (P2₁/ c) with dihedral angles between phenyl rings ranging from −38.5° to 39.4° .
- Ethyl-substituted biphenyls often adopt planar conformations due to aromatic stacking interactions, though steric hindrance from the ethylbenzyl group may induce twisting in the target compound.
Hypothetical Conformational Analysis :
- Planar Conformation : Minimal dihedral angle between biphenyl rings, favored by π-π interactions.
- Twisted Conformation : Increased dihedral angle due to steric clashes between the ethylbenzyl group and fluorine substituent.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR :
- Aromatic protons : Signals for the biphenyl core and 4-ethylphenyl group.
- Fluorinated ring : Splitting patterns influenced by fluorine’s deshielding effect.
- Ethyl group : Triplet for CH₂ (δ ~1.2–1.5 ppm) and quartet for CH₃ (δ ~2.5–2.8 ppm).
- Methoxy group : Singlet near δ ~3.8–4.2 ppm.
¹³C NMR :
- Fluorinated carbon : Splitting due to J(C-F) coupling (~13–15 Hz).
- Ethylbenzyl carbon : Peaks for CH₂ (δ ~40–45 ppm) and CH₃ (δ ~15–20 ppm).
| Proton Environment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Biphenyl aromatic protons | 6.8–7.8 | 115–130 |
| Ethyl CH₂ | 1.2–1.5 (t) | 40–45 |
| Ethyl CH₃ | 2.5–2.8 (q) | 15–20 |
| Methoxy OCH₂ | 3.8–4.2 (s) | 55–60 |
Infrared (IR) and Raman Spectral Features
Key IR Peaks :
- C-O-C Stretching : ~1100–1200 cm⁻¹ (asymmetric and symmetric vibrations).
- Aromatic C-H Stretching : ~3000–3100 cm⁻¹.
- Aromatic C=C Vibrations : ~1450–1600 cm⁻¹.
- C-F Stretching : ~1100–1300 cm⁻¹ (weak, due to fluorine’s electronegativity).
Raman Spectra :
- Fluorinated ring : Intense peaks for C-F vibrations.
- Ethylbenzyl group : Peaks for CH₂ bending (~1450 cm⁻¹) and CH₃ stretching (~2800–3000 cm⁻¹).
Mass Spectrometric Fragmentation Patterns
Primary Fragmentation Pathways :
- Loss of Ethylbenzyl Group : Cleavage at the ether linkage, yielding [C₁₁H₈F]⁺ (m/z 161).
- Fluorine Retention : Fragments retaining fluorine, such as [C₆H₄F]⁺ (m/z 95).
- Ethyl Group Elimination : Loss of C₂H₅ (m/z 28), resulting in [C₁₉H₁₃FO]⁺.
| Fragment | m/z | Relative Abundance (%) |
|---|---|---|
| [M]⁺ (C₂₁H₁₉FO) | 306 | 100 |
| [M − C₇H₉]⁺ (C₁₄H₁₀FO) | 216 | 45 |
| [C₆H₄F]⁺ | 95 | 30 |
Properties
IUPAC Name |
4-[(4-ethylphenyl)methoxy]-2-fluoro-1-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FO/c1-2-16-8-10-17(11-9-16)15-23-19-12-13-20(21(22)14-19)18-6-4-3-5-7-18/h3-14H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBUBAAIZDCZJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethylbenzyl)oxy]-2-fluoro-1,1’-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of 4-[(4-Ethylbenzyl)oxy]-2-fluoro-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or distillation to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Ethylbenzyl)oxy]-2-fluoro-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced biphenyl derivatives.
Substitution: Substituted biphenyl derivatives with nucleophiles.
Scientific Research Applications
4-[(4-Ethylbenzyl)oxy]-2-fluoro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-Ethylbenzyl)oxy]-2-fluoro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes or receptors. The biphenyl core and the substituents can influence the compound’s binding affinity and specificity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the 4-ethylbenzyl group can contribute to its overall molecular recognition and interaction with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical properties of 4-[(4-Ethylbenzyl)oxy]-2-fluoro-1,1'-biphenyl and related biphenyl derivatives:
Key Differences and Trends
Lipophilicity : The 4-ethylbenzyloxy group in the target compound increases logP compared to simpler analogs like 2-fluorobiphenyl, enhancing membrane permeability in drug design .
Reactivity : Ketone-containing analogs () are more reactive toward nucleophiles, whereas malonic acid derivatives () exhibit Brønsted acidity, enabling salt formation .
Synthetic Complexity : Target compound synthesis requires multi-step protocols due to steric challenges in installing the ethylbenzyloxy group, unlike direct alkylation in 4-ethyl-2-fluoro-1,1'-biphenyl .
Biological Activity
The compound 4-[(4-Ethylbenzyl)oxy]-2-fluoro-1,1'-biphenyl is a member of the biphenyl family, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Chemical Formula : CHF O
- Molecular Weight : 284.33 g/mol
- IUPAC Name : 4-(4-Ethylbenzoxy)-2-fluorobiphenyl
This compound features a biphenyl core substituted with a fluoro group and an ethylbenzyl ether, which may influence its biological interactions.
Research indicates that biphenyl derivatives can exhibit a range of biological activities, including:
- Antimicrobial Activity : Some biphenyl compounds have shown effectiveness against various bacterial strains. The presence of the fluoro group may enhance lipophilicity, improving membrane penetration.
- Anti-inflammatory Effects : Certain studies suggest that biphenyl derivatives can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
A study focusing on structurally similar biphenyl compounds demonstrated significant antimicrobial properties against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic processes .
| Compound | Activity Against | Mechanism |
|---|---|---|
| 4-Fluorobiphenyl | E. coli | Membrane disruption |
| 4-Ethylbiphenyl | S. aureus | Metabolic interference |
Anti-inflammatory Effects
In vitro studies have indicated that biphenyl derivatives can inhibit the production of nitric oxide (NO) in macrophages, suggesting potential anti-inflammatory properties. The inhibition of inducible nitric oxide synthase (iNOS) was highlighted as a key mechanism .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest moderate absorption with potential hepatic metabolism. Toxicological studies are necessary to assess safety profiles and identify any adverse effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(4-Ethylbenzyl)oxy]-2-fluoro-1,1'-biphenyl, and what are their critical optimization parameters?
- Methodological Answer : The synthesis typically involves etherification or coupling reactions. For example, the Friedel-Crafts alkylation or Ullmann coupling can be employed to introduce the ethylbenzyloxy and fluoro substituents onto the biphenyl backbone. Critical parameters include:
- Catalyst selection (e.g., AlCl₃ for Friedel-Crafts reactions) to enhance regioselectivity .
- Temperature control (80–120°C) to minimize side reactions like dehalogenation or over-alkylation .
- Purification methods (e.g., column chromatography with silica gel or preparative HPLC) to isolate the target compound from byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze splitting patterns for the biphenyl protons (δ 6.5–7.5 ppm) and the ethylbenzyloxy group (δ 4.5–5.0 ppm for OCH₂). Fluorine coupling (²J₃-F) may cause splitting in adjacent protons .
- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (e.g., M⁺ at m/z 320.3) and fragmentation patterns indicative of the ethylbenzyloxy group .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-O-C angle ~120°) to confirm stereoelectronic effects .
Advanced Research Questions
Q. How can computational methods predict the compound's reactivity and interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the fluoro substituent may lower LUMO energy, enhancing electrophilicity .
- Molecular Docking : Simulate binding affinities with enzymes (e.g., cytochrome P450) using software like AutoDock Vina. Focus on hydrogen bonding between the ether oxygen and active-site residues .
- MD Simulations : Assess stability in lipid bilayers to evaluate membrane permeability for drug delivery applications .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to account for experimental variability .
- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial assays) and apply statistical models (ANOVA, Tukey’s test) to identify outliers or confounding factors .
- Structural Analog Comparison : Compare activity trends with analogs (e.g., 2-(4-Chlorophenoxy)-1-(4-(2-fluorophenoxy)-bipiperidin-1-yl)ethanone) to isolate substituent-specific effects .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?
- Methodological Answer :
- Fragment-Based Design : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to study steric effects on receptor binding .
- Bioisosteric Replacement : Substitute fluorine with chlorine or trifluoromethyl groups to modulate lipophilicity (logP) and bioavailability .
- Table of Analog Activities :
Experimental Design & Data Analysis
Q. What considerations are critical when designing stability studies for this compound under varying environmental conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-vis), and humidity (75% RH) to identify degradation pathways (e.g., hydrolysis of the ether bond) .
- HPLC-MS Monitoring : Track degradation products and quantify half-life (t₁/₂) using peak area integration .
- pH-Dependent Stability : Test solubility and stability in buffers (pH 1–10) to simulate gastrointestinal or environmental conditions .
Q. How should researchers address discrepancies in crystallographic data versus computational predictions?
- Methodological Answer :
- Rietveld Refinement : Adjust computational models (e.g., DFT-optimized geometries) to match experimental X-ray diffraction angles (e.g., β = 95.1° in monoclinic systems) .
- Thermal Ellipsoid Analysis : Compare atomic displacement parameters (ADPs) to identify regions of dynamic disorder not captured in static calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
